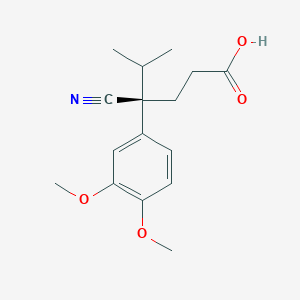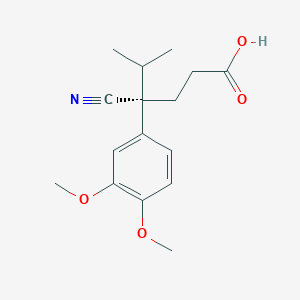
AC 42
概要
説明
4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride is a synthetic organic compound It is characterized by the presence of a piperidine ring, a butyl group, and a methylphenyl group
科学的研究の応用
4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
Target of Action
AC-42, also known as 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride, is a selective, allosteric agonist of the M1 muscarinic acetylcholine receptor . The M1 receptor is one of the five muscarinic receptors (M1-M5) that mediate various physiological functions, including neuronal and non-neuronal signal transmission .
Mode of Action
As an allosteric agonist, AC-42 binds to a site on the M1 receptor that is distinct from the orthosteric binding site of the natural ligand, acetylcholine . This binding enhances the receptor’s response to acetylcholine, leading to increased activation of the M1 receptor .
Biochemical Pathways
The activation of M1 receptors by AC-42 can influence several biochemical pathwaysThese second messengers subsequently trigger the release of intracellular calcium and activation of protein kinase C, respectively, leading to various downstream effects .
Result of Action
The activation of M1 receptors by AC-42 can lead to various molecular and cellular effects, depending on the specific cell type and physiological context. In neurons, for example, M1 receptor activation can modulate synaptic plasticity, learning, and memory .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Butyl Group: The butyl group is introduced via an alkylation reaction.
Introduction of the Methylphenyl Group: The methylphenyl group is attached through a Friedel-Crafts acylation reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Refluxing: To ensure complete reaction.
Purification: Using recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the butyl group can be modified.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Modified piperidine derivatives.
類似化合物との比較
Similar Compounds
4-(4-Butyl-1-piperidinyl)-1-phenyl-1-butanone Hydrochloride: Lacks the methyl group on the phenyl ring.
4-(4-Butyl-1-piperidinyl)-1-(2-chlorophenyl)-1-butanone Hydrochloride: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone Hydrochloride is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO.ClH/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2;/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCOVULGUXGGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433246 | |
| Record name | AC 42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
447407-36-5 | |
| Record name | AC 42 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-(4-Butyl-1-piperidinyl)-1-(2-methylphenyl)-1-butanone hydrochloride (AC-42) interacts with the M1 muscarinic acetylcholine receptor (mAChR) as an allosteric agonist. This means it binds to a site distinct from the acetylcholine binding site (orthosteric site). [, , , , ] Binding of AC-42 to the allosteric site induces conformational changes in the M1 mAChR, leading to activation of Gαq/11 protein and downstream signaling pathways. [, , , ] These pathways include stimulation of phosphoinositide hydrolysis, intracellular calcium mobilization, extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation, and cyclic AMP response element-binding protein (CREB) activation. [, , ]
ANone: The provided research abstracts do not offer specific information about the material compatibility or stability of AC-42 under various conditions.
ANone: The provided research abstracts do not indicate that AC-42 exhibits catalytic properties. It is primarily investigated for its pharmacological effects as an allosteric agonist of the M1 mAChR.
A: Yes, computational modeling has been used to study the binding mode of AC-42 to the M1 mAChR. [, , ] Molecular modeling suggests that AC-42 might adopt a "bitopic" binding mode, extending into the orthosteric site while also interacting with regions associated with the allosteric site. [] This bitopic binding mode is proposed as a potential explanation for the selectivity and pharmacology of AC-42 and other similar selective mAChR agonists.
A: Structure-activity relationship (SAR) studies have investigated the impact of structural modifications on AC-42's pharmacological profile. [, , ] For instance, mutations at key residues like Tyr82 and Trp101 in the M1 mAChR significantly affect the affinity and signaling activity of AC-42 and its analogs. [] Modifications to the aromatic side chain and the position of the piperidine nitrogen within AC-42 analogs also influence their interaction with the receptor and their selectivity for the M1 subtype. [] Additionally, the development of fluorescent derivatives of AC-42, such as para-LRB-AC42, has provided valuable tools for studying the binding mechanisms and dynamics of this allosteric agonist. []
ANone: The research abstracts provided do not explicitly discuss the stability and formulation strategies for AC-42.
ANone: The provided research abstracts do not discuss resistance or cross-resistance mechanisms related to AC-42.
ANone: The provided research abstracts do not provide specific data on the toxicology or long-term safety profile of AC-42.
A: The discovery and characterization of AC-42 and other selective M1 mAChR allosteric agonists represent a significant milestone in muscarinic receptor pharmacology. [, ] These findings challenged the traditional view that mAChR activation relied solely on orthosteric agonists and opened up new possibilities for drug development targeting specific mAChR subtypes. []
ANone: Research on AC-42 and its interactions with the M1 mAChR has potential implications across various disciplines.
- Neuropharmacology: M1 mAChRs play a role in cognitive functions and neuropsychiatric disorders like Alzheimer's disease and schizophrenia. [, , ] Selective M1 mAChR agonists like AC-42 could hold therapeutic potential for these conditions. [, ]
- Immunology: The P2X7 receptor, another type of purinergic receptor, shares some functional similarities with M1 mAChRs in regulating inflammatory processes. Research on AC-42 could provide insights into the development of allosteric modulators for other purinergic receptors involved in immune responses. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















